(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-45662 is a small molecule drug developed by Pfizer Inc. It is known for its role as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid. This compound has been studied for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
Chemical Reactions Analysis
SC-45662 undergoes various chemical reactions, primarily focusing on its role as a 5-lipoxygenase inhibitor. The compound can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SC-45662 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: SC-45662 is used as a tool compound to study the inhibition of 5-lipoxygenase and its effects on arachidonic acid metabolism.
Biology: The compound has been used to investigate the role of 5-lipoxygenase in various biological processes, including inflammation and cell proliferation.
Medicine: SC-45662 has shown potential in treating diseases such as asthma and rheumatic diseases by inhibiting the 5-lipoxygenase pathway.
Mechanism of Action
SC-45662 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase (5-LOX). This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-LOX, SC-45662 reduces the production of leukotrienes, thereby mitigating inflammatory responses. The molecular targets and pathways involved in this mechanism include the binding of SC-45662 to the active site of 5-LOX, preventing its catalytic activity .
Comparison with Similar Compounds
- SC-41661A
- MK886
Properties
CAS No. |
135133-84-5 |
---|---|
Molecular Formula |
C20H32O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(2R,3S)-3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylbutan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H32O4S/c1-12(24-11-17(21)22)13(2)25-14-9-15(19(3,4)5)18(23)16(10-14)20(6,7)8/h9-10,12-13,23H,11H2,1-8H3,(H,21,22)/t12-,13+/m1/s1 |
InChI Key |
ADVNUIUADIXWMI-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(=O)O |
SMILES |
CC(C(C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(=O)O |
Canonical SMILES |
CC(C(C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(=O)O |
Synonyms |
(2-((3,5-di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic acid SC 45662 SC-45662 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.